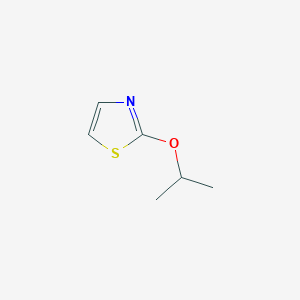![molecular formula C19H19N3 B8783907 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine](/img/structure/B8783907.png)
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl derivatives with naphthyridine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
1,6-Naphthyridine: A simpler analog with similar structural features.
Benzimidazole: Another heterocyclic compound with a fused ring system.
Indole: A structurally related compound with diverse biological activities.
Uniqueness
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its benzyl group and naphthyridine core make it a versatile scaffold for drug development and other applications.
特性
分子式 |
C19H19N3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine |
InChI |
InChI=1S/C19H19N3/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,20,21) |
InChIキー |
IRQKGSUIGOEOEX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C(C3=CC=CC=C3N=C21)N)CC4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8783905.png)
![1-(Difluoromethoxy)-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B8783914.png)




